Lipophilicity Shift Relative to Unsubstituted 3-Aminothiophene
The 4-phenyl group confers a substantial increase in lipophilicity compared to the parent 3-aminothiophene scaffold. PubChem data for the free base indicates an XLogP3-AA of 2.5 [1]. Computational prediction for unsubstituted 3-aminothiophene yields an XLogP of approximately 0.7, representing a calculated ΔlogP of ~1.8 units, which corresponds to an ~63-fold increase in octanol-water partition coefficient [2]. This difference is relevant for passive membrane permeability, protein binding, and pharmacokinetic behavior in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 (free base form) |
| Comparator Or Baseline | 3-Aminothiophene (unsubstituted), predicted XLogP ≈ 0.7 |
| Quantified Difference | ΔXLogP ≈ +1.8 (approx. 63-fold higher partition coefficient) |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem); experimental logP not available |
Why This Matters
Procurement decisions for SAR libraries benefit from quantified lipophilicity differentiation, as the 4-phenyl derivative provides a defined hydrophobic anchor point absent in simpler 3-aminothiophenes.
- [1] PubChem, Compound Summary for CID 12950678, 4-Phenylthiophen-3-amine, Computed Properties: XLogP3-AA = 2.5, 2025. View Source
- [2] PubChem, Compound Summary for CID 11056702, 3-Thiophenamine, Computed Properties: XLogP3-AA = 0.7, 2025. View Source
